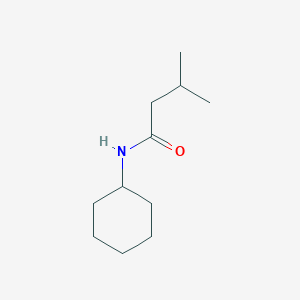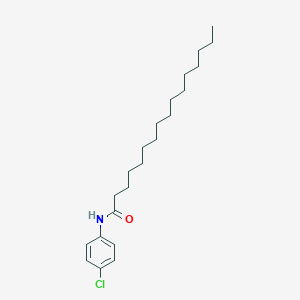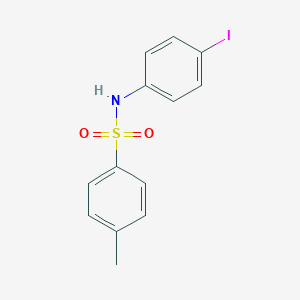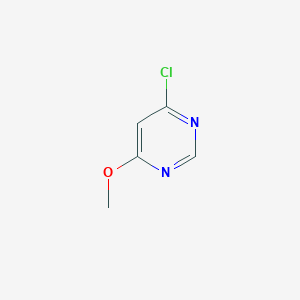
4-Chloro-6-methoxypyrimidine
Descripción general
Descripción
4-Chloro-6-methoxypyrimidine is a heterocyclic aromatic compound with the molecular formula C5H5ClN2O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypyrimidine typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which undergoes a substitution reaction with methanol in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and aniline derivatives are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and palladium on carbon for reduction are typical.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate are often employed.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Coupling Products: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential as an intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes and receptors. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target molecules. The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- 4-Chloro-6-methylpyrimidine
- 2-Amino-4-chloro-6-methoxypyrimidine
- 4,6-Dichloropyrimidine
Comparison: 4-Chloro-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-Chloro-6-methylpyrimidine, the methoxy group in this compound provides different electronic properties, influencing its reactivity in substitution and coupling reactions. The presence of the methoxy group also affects its interaction with biological targets, potentially leading to different pharmacological profiles .
Propiedades
IUPAC Name |
4-chloro-6-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJGSQVYUGQOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359980 | |
| Record name | 4-Chloro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26452-81-3 | |
| Record name | 4-Chloro-6-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26452-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-chloro-6-methoxypyrimidine?
A1: this compound has the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol.
Q2: How is this compound typically synthesized?
A: It can be synthesized from readily available starting materials like guanidine nitrate and diethyl malonate through a multi-step process involving cyclization, chlorination, hydrolysis, and methoxylation. [] Another method utilizes 4,6-dichloropyrimidine, converting it through subsequent reactions with sodium methoxide and then hydrochloric acid. []
Q3: What spectroscopic data is available to characterize this compound?
A: Researchers have extensively studied its spectroscopic properties using Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV Vis) spectroscopy. These techniques help confirm its structure and provide insights into its vibrational, electronic, and magnetic characteristics. []
Q4: What are the primary applications of this compound?
A: It serves as a crucial building block in synthesizing various compounds, including pharmaceuticals like anticancer drugs [] and herbicides such as chlorimuron-ethyl, a sulfonylurea herbicide used for weed control in crops like soybeans. [, ]
Q5: How does this compound react in the synthesis of chlorimuron-ethyl?
A: It reacts with ethyl 2-methoxycarbonyl sulfamoyl benzoate, which itself is synthesized from ethyl 2-sulfamoyl benzoate and methyl chloroformate. This reaction sequence offers a cost-effective route to producing chlorimuron-ethyl with high yield and purity. []
Q6: Can this compound be converted into other useful pyrimidine derivatives?
A: Yes, it serves as a versatile precursor for synthesizing various pyrimidine derivatives. For instance, it can be converted to 2-amino-4-methoxy-6-methylthiopyrimidine by reacting it with sodium thiomethylate. [] Additionally, it can be used to create 4,6-dichloropyrimidine using phosgene as a chlorinating agent in the presence of nitrogen-containing auxiliary agents. [, ]
Q7: Are there any studies on the catalytic properties of this compound itself?
A7: While this compound is primarily recognized as a synthetic intermediate, limited research explores its direct catalytic properties.
Q8: What is known about the solubility of this compound?
A: Studies have investigated its solubility in various solvents. For example, its solubility in twelve different organic solvents was measured at temperatures ranging from 273.15 K to 323.15 K. [] Researchers have also explored its solubility in binary solvent mixtures, analyzing factors like preferential solvation. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

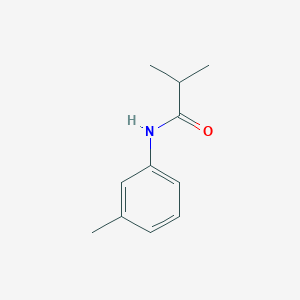
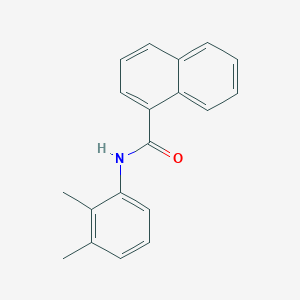


![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
